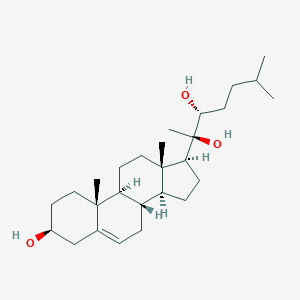

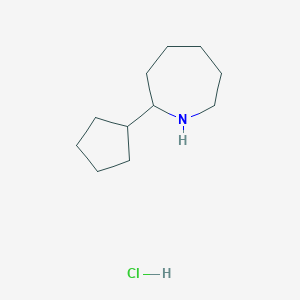

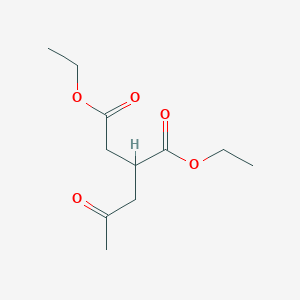

![molecular formula C10H11BrFN B121584 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine CAS No. 937619-34-6](/img/structure/B121584.png)

3-[(5-Bromo-2-fluorophenyl)methyl]azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-[(5-Bromo-2-fluorophenyl)methyl]azetidine" is a structurally unique molecule that is not directly mentioned in the provided papers. However, the papers do discuss various azetidine derivatives and their synthesis, which can provide insights into the potential characteristics and synthetic pathways that might be relevant for the compound .

Synthesis Analysis

The synthesis of azetidine derivatives often involves key steps such as bromofluorination, reduction, and cyclization. For instance, the synthesis of 3-fluoroazetidine-3-carboxylic acid was achieved through bromofluorination followed by reduction and ring closure . Similarly, the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines also utilized bromofluorination of alkenyl azides, followed by reduction and cyclization . These methods suggest that the synthesis of "3-[(5-Bromo-2-fluorophenyl)methyl]azetidine" could potentially involve similar steps, starting from an appropriately substituted alkenyl azide or other suitable precursors.

Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles that can serve as building blocks in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds . The presence of substituents such as bromo and fluoro groups can significantly influence the electronic properties and steric hindrance of the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions, including coupling reactions, as demonstrated by the synthesis of a novel ligand for nicotinic receptors through a Stille coupling . The presence of halogen substituents, such as bromo and fluoro, in the azetidine ring can make these compounds suitable for further functionalization through nucleophilic substitution or cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their substituents. For example, the introduction of a fluoro group can increase the lipophilicity of the molecule, which is an important factor in drug design . The bromo and fluoro substituents in "3-[(5-Bromo-2-fluorophenyl)methyl]azetidine" are likely to affect its boiling point, solubility, and stability, as well as its potential biological activity.

Propriétés

IUPAC Name |

3-[(5-bromo-2-fluorophenyl)methyl]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVKEZSBCXVRLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=C(C=CC(=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588370 |

Source

|

| Record name | 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Bromo-2-fluorophenyl)methyl]azetidine | |

CAS RN |

937619-34-6 |

Source

|

| Record name | 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

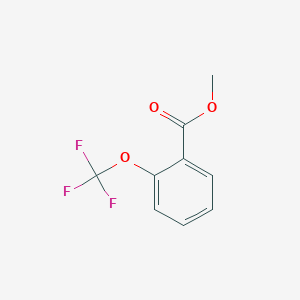

![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)